2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)acetamide
Description
2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)acetamide is a chloroacetamide derivative characterized by a central acetamide backbone substituted with two heterocyclic moieties: a 1,1-dioxidotetrahydrothien-3-yl (sulfone-modified tetrahydrothiophene) group and a thien-2-ylmethyl (thiophene methyl) group. Its molecular formula is C₁₂H₁₅ClN₂O₃S₂, with a molar mass of 346.89 g/mol (inferred from and structural analogs).
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S2/c12-6-11(14)13(7-10-2-1-4-17-10)9-3-5-18(15,16)8-9/h1-2,4,9H,3,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGLEXRUOCVCLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothienyl Moiety: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.
Coupling Reaction: The final step involves coupling the chlorinated acetamide with the dioxidotetrahydrothienyl and thien-2-ylmethyl groups. This can be facilitated by using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
General Information
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IUPAC Name : 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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It is a laboratory chemical intended for research and development .
Potential Chemical Reactions
The compound contains a chloroacetamide group and a tetrahydrothiophene dioxide moiety, each of which can participate in various chemical reactions.
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Substitution Reactions : The chloro group can be substituted by other nucleophiles.
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Oxidation and Reduction : The compound can participate in redox reactions, particularly involving the sulfur atom in the tetrahydrothiophene dioxide moiety.
Reaction Conditions and Reagents
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Substitution Reactions : Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
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Oxidation : Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
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Reduction : Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Predicted Products
The products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions may yield various derivatives with different functional groups replacing the chloro group.
It is important to note that the search results provide limited information specifically focused on the chemical reactions of "2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)acetamide".
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Chloroacetamides
Structural Differentiation
- Sulfone vs. Thiolactone Groups: The target compound’s sulfone group (1,1-dioxidotetrahydrothien-3-yl) contrasts with the thiolactone (2-oxothiolan-3-yl) in .
- Thienyl vs. Aryl Substituents : Unlike alachlor and metolachlor, which feature substituted phenyl groups, the target compound uses thiophene-based substituents. Thiophenes may improve binding to biological targets (e.g., enzymes or receptors) due to their electron-rich aromatic systems .
Physicochemical Properties
Herbicidal Activity
- Dimethenamid and metolachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in weeds. The target compound’s thienyl groups may target similar pathways, but its sulfone moiety could alter bioavailability .
- Environmental Impact : Chloroacetamides like alachlor and metolachlor are detected in water systems at µg/L levels, raising concerns about groundwater contamination. The sulfone group in the target compound may resist microbial degradation, increasing persistence .
Biological Activity
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-(thien-2-ylmethyl)acetamide (referred to as 2-chloro-TTA) is a synthetic organic compound notable for its complex structure and potential therapeutic applications. Its molecular formula is C11H14ClNO3S2, indicating the presence of chlorine, sulfur, and nitrogen, which contribute to its biological activity. This article explores the biological properties of 2-chloro-TTA, synthesizing findings from various studies and research.
The compound features a chloro group and a tetrahydrothienyl moiety , which enhance its reactivity, particularly in nucleophilic substitution reactions. The chloro group serves as an effective leaving group, facilitating the synthesis of derivatives that may exhibit improved biological activities.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClNO3S2 |
| Molecular Weight | 307.81 g/mol |
| CAS Number | 852940-43-3 |
| Purity | ≥95% |
Biological Activity
Research indicates that compounds similar to 2-chloro-TTA possess significant biological activities, particularly in cancer research. Notably, these compounds have been identified as potential apoptosis-inducing agents , inhibiting anti-apoptotic Bcl-2 proteins crucial for cancer cell survival.
The unique structural features of 2-chloro-TTA allow it to interact with specific biological pathways. It has been shown to induce apoptosis in various cancer cell lines by modulating the expression of Bcl-2 family proteins, leading to increased cell death in malignant cells.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the distinct biological profiles of 2-chloro-TTA relative to other acetamide derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(2-oxothiolan-3-yl)acetamide | Contains oxothiolan instead of tetrahydrothien | Moderate anticancer activity |
| N-(thien-2-ylmethyl)-N-(phenyl)acetamide | Lacks chlorine; phenyl instead of thienyl | Lower efficacy against Bcl-2 |
| 4-chloro-N-(thiazol-2-yl)acetamide | Contains thiazole; different halogen | Antimicrobial properties |
Case Studies and Research Findings
- Apoptosis Induction : A study demonstrated that derivatives of 2-chloro-TTA effectively induced apoptosis in human cancer cell lines by downregulating Bcl-2 protein levels.
- Molecular Docking Studies : Computational docking studies have shown favorable binding interactions between 2-chloro-TTA and target proteins involved in apoptosis pathways. The binding energy values suggest a strong affinity for these targets, indicating potential therapeutic relevance .
- In Vivo Studies : Experimental models have revealed that 2-chloro-TTA exhibits significant cytotoxic effects against tumor growth in vivo, supporting its candidacy as a lead compound in cancer therapy .
Q & A
Q. How can time-resolved spectroscopy elucidate degradation pathways under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
